2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an isoindole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound . The reaction conditions often require specific solvents like n-hexane/ethyl acetate and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions typically require controlled temperatures and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anthelmintic activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound shares a similar pyrrolidine ring structure and exhibits comparable biological activities.
(2,5-dioxopyrrolidin-3-yl)acetic acid: Another related compound with similar chemical properties and applications.
Uniqueness
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid stands out due to its unique isoindole moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways .
Properties
Molecular Formula |
C13H8N2O6 |
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Molecular Weight |
288.21 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C13H8N2O6/c16-9-4-8(10(17)14-9)15-11(18)6-2-1-5(13(20)21)3-7(6)12(15)19/h1-3,8H,4H2,(H,20,21)(H,14,16,17) |
InChI Key |
UMTGPYNMTQFQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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